Triacontanol

Catalog No.
S536507
CAS No.
593-50-0
M.F
C30H62O
M. Wt
438.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triacontanol

CAS Number

593-50-0

Product Name

Triacontanol

IUPAC Name

triacontan-1-ol

Molecular Formula

C30H62O

Molecular Weight

438.8 g/mol

InChI

InChI=1S/C30H62O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-30H2,1H3

InChI Key

REZQBEBOWJAQKS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO

Solubility

Soluble in DMSO

Synonyms

1-triacontanol, 1-triacontanol, aluminum salt, triacontanol

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO

Description

The exact mass of the compound Triacontanol is 438.4801 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405588. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. It belongs to the ontological category of fatty alcohol 30:0 in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

Plant Growth Regulator

Bio-Stimulant in Agricultural Practice

Enhancing Photosynthetic Efficiency and Nutrient Uptake

Reducing the Effect of Different Stressors

Enhancing Nitrate Reductase Activity

Alleviating Stress-Induced Damages

Enhancing Protein Synthesis

Increasing Dry and Fresh Weight

Triacontanol, scientifically known as 1-triacontanol, is a long-chain fatty alcohol with the molecular formula C₃₀H₆₂O. It is also referred to as melissyl alcohol or myricyl alcohol. This compound is naturally found in plant cuticle waxes and beeswax, where it functions primarily as a plant growth regulator. Triacontanol has gained attention for its ability to enhance plant growth by stimulating various physiological processes, including photosynthesis and nutrient transport .

The mechanism by which triacontanol stimulates plant growth is not fully established []. Research suggests it may influence various physiological processes in plants, including:

  • Photosynthesis: Triacontanol may enhance chlorophyll content and photosynthetic activity [].
  • Nutrient Uptake: It may improve the uptake of nutrients by plant roots [].
  • Enzyme Activity: Triacontanol may activate enzymes involved in plant growth and metabolism [].
That facilitate its synthesis and functional mechanisms:

  • Witting Reaction: This reaction is utilized in the synthesis of triacontanol from precursor compounds. For instance, when reacting specific thiophene derivatives with suitable acylating agents, triacontanol can be produced after subsequent hydrogenation steps .
  • Hydrogenation: Following the Witting reaction, the resultant mixture is subjected to hydrogenation to yield triacontanol .
  • Kolbe Coupling: Another synthetic route involves the Kolbe coupling of stearic acid, which adds six-carbon units to form triacontanol through enamine intermediates .

Triacontanol exhibits significant biological activity in plants:

  • Growth Stimulation: It enhances growth rates by increasing photosynthetic activity, protein biosynthesis, and nutrient transport within plants .
  • Cell Division: The compound promotes cell division and growth, particularly during embryogenesis and root development .
  • Stress Tolerance: Triacontanol has been shown to improve drought tolerance in crops like rice by enhancing physiological attributes such as stomatal conductance and chlorophyll content .

Triacontanol can be synthesized through various methods:

  • From Fatty Alcohols: Utilizing 1-octadecanol and 1,12-dodecanediol via phase transfer reactions leads to the production of octadecanal and subsequent reactions yielding triacontanol .
  • Chemical Pathways:
    • Succinic Anhydride Method: Involves acylation sequences followed by desulfurization using Raney Nickel to produce triacontanoic acid, which is then reduced using lithium aluminum hydride to form triacontanol .
    • Phase Transfer Bromination: This method involves bromination of dodecanediol followed by further reactions leading to triacontanol synthesis .

Interaction studies have revealed that triacontanol functions through complex biochemical pathways:

  • Second Messenger Role: It has been suggested that triacontanol may elicit the formation of L(+)-adenosine, which acts as a second messenger affecting various metabolic processes within plants .
  • Synergistic Effects with Other Compounds: Triacontanol's activity can be influenced by other compounds such as octacosanol, which may inhibit its effects at equimolar concentrations .

Several compounds share structural similarities with triacontanol but exhibit distinct properties:

CompoundStructure TypeUnique Properties
OctacosanolFatty Alcohol (C₂₈)Less effective as a growth regulator compared to triacontanol; often inhibits its activity.
HexacosanolFatty Alcohol (C₂₆)Known for its role in wax formation; less studied for growth regulation.
DocosanolFatty Alcohol (C₂₂)Used primarily for antiviral properties; different functional applications than triacontanol.
Myricyl AlcoholFatty Alcohol (C₃₀)Another name for triacontanol; similar applications but less emphasis on growth regulation.

Triacontanol stands out due to its potent growth-regulating capabilities and its specific biochemical interactions that enhance plant metabolism and stress tolerance.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] Slightly beige powder; [Acros Organics MSDS]

XLogP3

14.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

438.480066597 g/mol

Monoisotopic Mass

438.480066597 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Melting Point

88.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

767RD0E90B

Related CAS

67905-26-4 (aluminum salt)

Other CAS

593-50-0

Wikipedia

1-Triacontanol
Nile_red

Use Classification

Cosmetics -> Viscosity controlling

General Manufacturing Information

1-Triacontanol: ACTIVE

Dates

Modify: 2023-08-15
1. Snehunsu A, Ghosal C, Kandwal M, Yadav PK, Nayak BS, Rao KR, Kamath SU, Sahoo P, Srinivasan KK, Naduvil Narayanan S, Kumar S, Joseph A. 1-Triacontanol cerotate; isolated from Marsilea quadrifolia Linn. ameliorates reactive oxidative damage in the frontal cortex and hippocampus of chronic epileptic rats. J Ethnopharmacol. 2015 Aug 22;172:80-4. doi: 10.1016/j.jep.2015.06.020. Epub 2015 Jun 24. PMID: 26117530.

2. Haim D, Berríos M, Valenzuela A, Videla LA. Trace quantification of 1-octacosanol and 1-triacontanol and their main metabolites in plasma by liquid-liquid extraction coupled with gas chromatography-mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Dec 15;877(32):4154-8. doi: 10.1016/j.jchromb.2009.10.034. Epub 2009 Nov 11. PMID: 19931494.

3. Sut S, Franceschi C, Peron G, Poloniato G, Dall'Acqua S. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. Molecules. 2018 Oct 26;23(11):2775. doi: 10.3390/molecules23112775. PMID: 30373135; PMCID: PMC6278271.

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